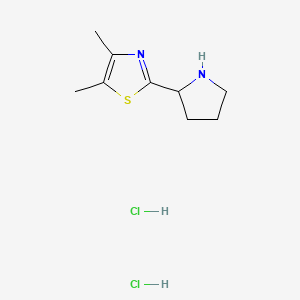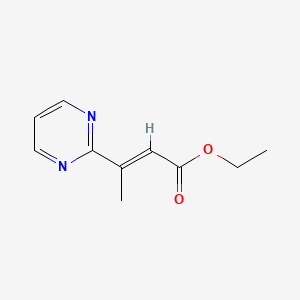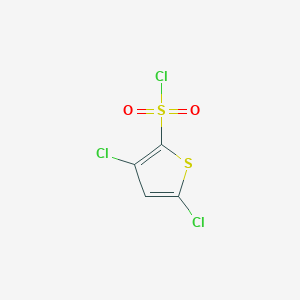![molecular formula C8H14ClNO2 B13461256 2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)
2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its azabicyclo heptane core, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride typically involves the use of cyclopentenes as starting materials. A palladium-catalyzed 1,2-aminoacyloxylation reaction is employed to construct the azabicyclo heptane core . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed reaction suggests that it can be adapted for large-scale synthesis. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The azabicyclo heptane core can mimic the structure of biologically active compounds, allowing it to bind to receptors and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-{2-Oxabicyclo[3.1.1]heptan-4-yl}acetic acid: This compound has a similar bicyclic structure but contains an oxygen atom instead of a nitrogen atom.
2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid hydrochloride: Another bicyclic compound with a different ring size and substitution pattern.
Uniqueness
2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride is unique due to its specific azabicyclo heptane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in drug development and chemical synthesis.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-(2-azabicyclo[3.1.1]heptan-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)3-6-4-9-7-1-5(6)2-7;/h5-7,9H,1-4H2,(H,10,11);1H |
InChI Key |
PMYDDZPWMAWHND-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1NCC2CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)


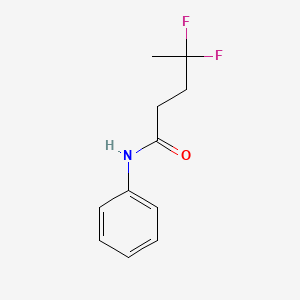
![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
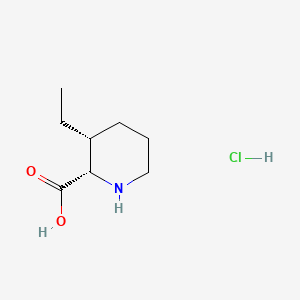
![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
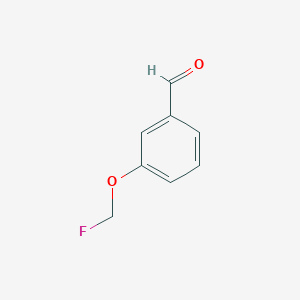
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)

